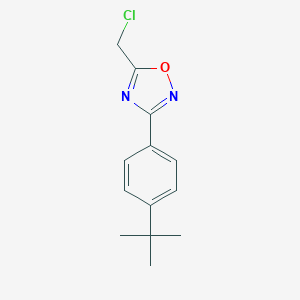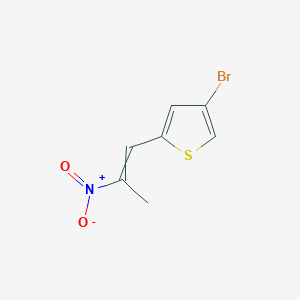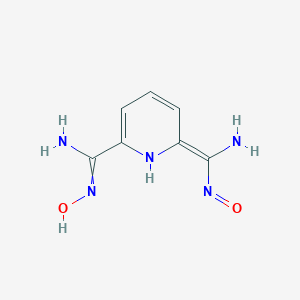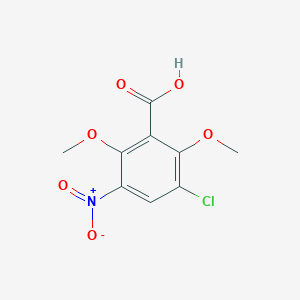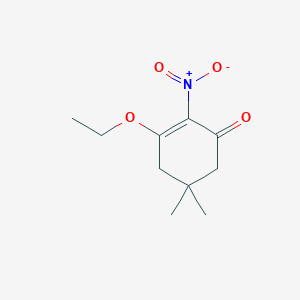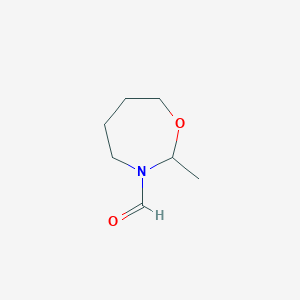
2-Methyl-1,3-oxazepane-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,3-oxazepane-3-carbaldehyde is a highly reactive and versatile compound used in various scientific research applications. It is a heterocyclic organic compound with the molecular formula C7H11NO2. The compound is commonly referred to as MOC and is synthesized through various methods, including the reaction of 2-methyl-3-oxazepanone with formaldehyde. MOC has a wide range of applications in scientific research, including as a reagent for the synthesis of other compounds, as a starting material for the production of drugs, and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,3-oxazepane-3-carbaldehyde is not well understood. However, it is believed to act as a nucleophile in organic reactions, reacting with electrophiles to form new compounds. MOC is also known to be highly reactive, making it useful in various chemical reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-Methyl-1,3-oxazepane-3-carbaldehyde. However, it is known to have sedative and anxiolytic effects, making it useful in the production of drugs for the treatment of anxiety and sleep disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-1,3-oxazepane-3-carbaldehyde has several advantages and limitations for lab experiments. Its high reactivity makes it useful in various organic reactions, and its sedative and anxiolytic effects make it useful in the production of drugs. However, its high reactivity can also make it difficult to handle and store, and it can be hazardous if not handled properly.
Orientations Futures
There are several future directions for the use of 2-Methyl-1,3-oxazepane-3-carbaldehyde in scientific research. One potential direction is the synthesis of new compounds for use in drug development. MOC could also be used as a catalyst in new organic reactions, leading to the development of new synthetic methods. Additionally, further research into the mechanism of action of MOC could lead to a better understanding of its reactivity and potential uses in scientific research.
Méthodes De Synthèse
2-Methyl-1,3-oxazepane-3-carbaldehyde is synthesized through various methods, including the reaction of 2-methyl-3-oxazepanone with formaldehyde in the presence of a catalyst. The reaction results in the formation of MOC as the main product. Other methods of synthesis include the reaction of 2-methyl-3-oxazepanone with paraformaldehyde or the reaction of 2-methyl-3-oxazepanone with formaldehyde in the presence of an acid catalyst.
Applications De Recherche Scientifique
2-Methyl-1,3-oxazepane-3-carbaldehyde has various scientific research applications, including as a reagent for the synthesis of other compounds. It is used as a starting material for the production of drugs, including antihistamines, anxiolytics, and sedatives. MOC is also used as a catalyst in organic reactions, including the synthesis of heterocyclic compounds and the oxidation of alcohols.
Propriétés
Numéro CAS |
174656-72-5 |
|---|---|
Nom du produit |
2-Methyl-1,3-oxazepane-3-carbaldehyde |
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
2-methyl-1,3-oxazepane-3-carbaldehyde |
InChI |
InChI=1S/C7H13NO2/c1-7-8(6-9)4-2-3-5-10-7/h6-7H,2-5H2,1H3 |
Clé InChI |
DSNWFZIJFGFGPC-UHFFFAOYSA-N |
SMILES |
CC1N(CCCCO1)C=O |
SMILES canonique |
CC1N(CCCCO1)C=O |
Synonymes |
1,3-Oxazepine-3(2H)-carboxaldehyde, tetrahydro-2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one](/img/structure/B68485.png)
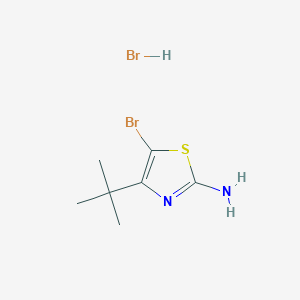
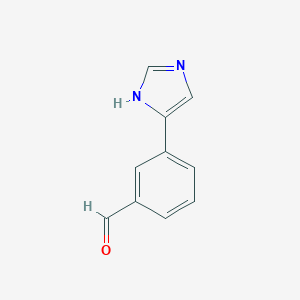
![3-[(1-Benzylpiperidin-4-yl)oxy]propanamide](/img/structure/B68489.png)
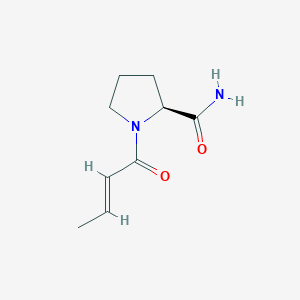
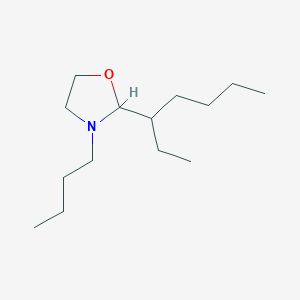
![3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B68493.png)
